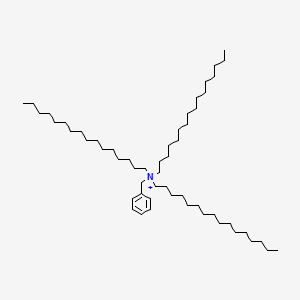
Ethyl 8-(benzyloxy)octa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-(benzyloxy)octa-2,4-dienoate is an organic compound with the molecular formula C17H22O3 It is a derivative of octadienoic acid, characterized by the presence of a benzyloxy group attached to the eighth carbon of the octadienoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(benzyloxy)octa-2,4-dienoate typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates as starting materials . The reaction conditions often include the use of cesium fluoride (CsF) or tetrabutylammonium fluoride (nBu4NF) as promoter bases to achieve high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed alkenylation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-(benzyloxy)octa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted carboxylic acids, while reduction can produce saturated esters.
Applications De Recherche Scientifique
Ethyl 8-(benzyloxy)octa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 8-(benzyloxy)octa-2,4-dienoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-trans-4-cis-decadienoate:
Ethyl 5-chloropenta-2,4-dienoate: Another related compound used in synthetic chemistry.
Uniqueness
Ethyl 8-(benzyloxy)octa-2,4-dienoate is unique due to its specific benzyloxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
212184-58-2 |
|---|---|
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
ethyl 8-phenylmethoxyocta-2,4-dienoate |
InChI |
InChI=1S/C17H22O3/c1-2-20-17(18)13-9-4-3-5-10-14-19-15-16-11-7-6-8-12-16/h3-4,6-9,11-13H,2,5,10,14-15H2,1H3 |
Clé InChI |
WSZZRGIFQMNWBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC=CCCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


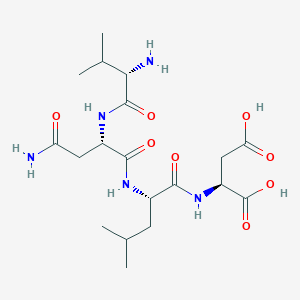
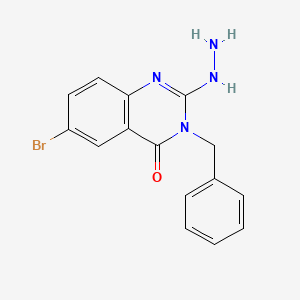
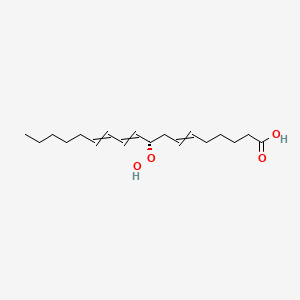

![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
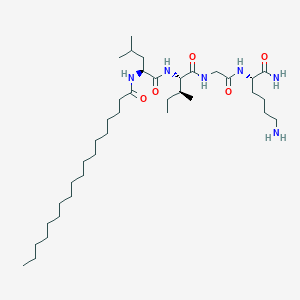

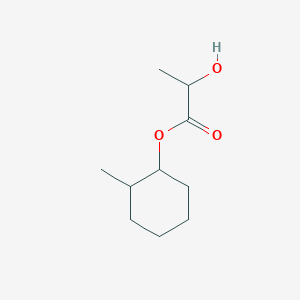
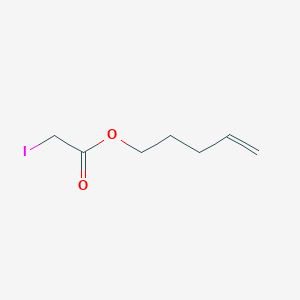

![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)
